molecular formula C16H15BrN2O4 B5879542 N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

Cat. No. B5879542
M. Wt: 379.20 g/mol
InChI Key: KLSYDHVVTHDBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide, also known as BPH-715, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPH-715 is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis.

Mechanism of Action

N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide selectively inhibits the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis. CK2 has been shown to be overexpressed in various types of cancer, making it a potential target for cancer therapy. By inhibiting CK2, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide induces apoptosis and inhibits cell proliferation in cancer cells. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to reduce oxidative stress and inflammation in the brain by inhibiting CK2-mediated signaling pathways.
Biochemical and physiological effects:
N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to have various biochemical and physiological effects. In cancer cells, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide induces apoptosis and inhibits cell proliferation. In the brain, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide reduces oxidative stress and inflammation. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to reduce inflammation in the gut, making it a potential therapy for inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has several advantages for lab experiments. It is a selective inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to have low toxicity in vitro and in vivo, making it a potential therapy for various diseases. However, one limitation of N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide. One potential direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, further studies could be conducted to better understand the mechanism of action of N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide and its effects on CK2-mediated signaling pathways. Furthermore, the development of more soluble derivatives of N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide could improve its utility in lab experiments and potential therapeutic applications.

Synthesis Methods

N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is synthesized through a multi-step process involving the reaction of 4-bromophenol with acetyl chloride, followed by reaction with 4-methoxybenzenecarboximidamide. The final product is purified through recrystallization to obtain a white solid with a melting point of 193-195°C.

Scientific Research Applications

N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been studied for its potential therapeutic applications in various diseases including cancer, neurodegenerative disorders, and inflammatory diseases. Studies have shown that N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has been studied for its potential use in treating inflammatory bowel disease by reducing inflammation in the gut.

properties

IUPAC Name

[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-21-13-6-2-11(3-7-13)16(18)19-23-15(20)10-22-14-8-4-12(17)5-9-14/h2-9H,10H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSYDHVVTHDBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)COC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N/OC(=O)COC2=CC=C(C=C2)Br)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide

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